methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

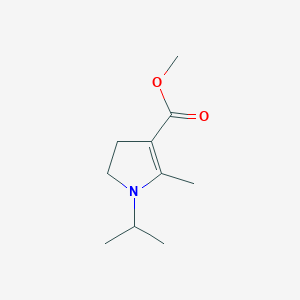

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a partially saturated pyrrole derivative characterized by a 4,5-dihydro-1H-pyrrole (pyrroline) backbone. The molecule features a methyl ester group at position 3, a methyl substituent at position 2, and an isopropyl group at the nitrogen atom (position 1). Pyrroline derivatives are of interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

methyl 5-methyl-1-propan-2-yl-2,3-dihydropyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(2)11-6-5-9(8(11)3)10(12)13-4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHXBZVNQAYCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCN1C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1-(propan-2-yl)-1,4-pentadiene-3-one with an amine source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include pyrrole oxides, alcohol derivatives, and substituted pyrroles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : Research has shown that derivatives of pyrrole compounds exhibit anti-inflammatory and analgesic properties. This compound's unique structure may enhance its efficacy compared to traditional compounds .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in diverse chemical reactions, including:

- Alkylation Reactions : Used to introduce alkyl groups into other organic compounds.

- Condensation Reactions : Acts as a building block for more complex molecules through condensation processes.

Data Table : Common Reactions Involving Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

| Reaction Type | Description | Example Product |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Alkylated pyrrole derivatives |

| Condensation | Formation of larger molecules | Pyrrole-based heterocycles |

Material Science

In material science, this compound can be utilized in the development of polymers and coatings due to its ability to form stable chemical bonds. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study : Research conducted on polymer composites containing pyrrole derivatives demonstrated improved thermal and mechanical properties, suggesting potential applications in aerospace and automotive industries .

Agrochemicals

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate can be explored for use in agrochemical formulations. Its potential as a bioactive compound could lead to the development of new pesticides or herbicides.

Flavor and Fragrance Industry

Due to its unique structural characteristics, this compound may also find applications in the flavor and fragrance industry. Compounds with similar structures have been known to impart specific sensory qualities in food products.

Mechanism of Action

The mechanism of action of methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. The pyrrole ring can participate in electron transfer reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate ()

- Core Structure : Oxazole (aromatic five-membered ring with O and N atoms) vs. pyrroline (partially saturated pyrrole with one N atom).

- Substituents : Cyclopropylmethyl at position 2 and methyl at position 5 vs. isopropyl at N and methyl at position 2.

- Synthesis: Both compounds employ esterification and condensation steps. For example, cyclopropanecarboxylic acid in reacts with methyl 2-amino-3-oxobutanoate hydrochloride under triethylamine (Et₃N) catalysis, analogous to methods used for pyrrole derivatives .

- Implications : The oxazole’s aromaticity enhances stability but reduces conformational flexibility compared to the dihydropyrrole core.

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()

- Core Structure: Pyrazolopyrimidine (fused bicyclic system) vs. monocyclic pyrroline.

- In contrast, the target compound’s isopropyl group introduces steric bulk.

- Synthesis : Multi-step reactions involving nitration and cyclization () differ from the simpler condensation pathways used for pyrrolines .

Crystallographic Analysis (Relevance of and )

Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL (). For example, SHELX software has been critical in refining small-molecule structures, including heterocycles, by analyzing bond lengths, angles, and steric interactions .

Biological Activity

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C₉H₁₃N₁O₂

- SMILES Representation: CC1=C(C=CN1C(C)C)C(=O)O

This structure indicates the presence of a pyrrole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step reactions, including cyclization processes and functional group modifications. The synthetic routes may vary but often include methods such as:

- Cyclization of 2-methylpyrrole derivatives.

- Carboxylation reactions to introduce the carboxylate group.

- Purification through crystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate. Research indicates that compounds with pyrrole structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl Pyrrole Derivative | Staphylococcus aureus | 32 µg/mL |

| Methyl Pyrrole Derivative | Escherichia coli | 64 µg/mL |

These findings suggest that the introduction of specific substituents on the pyrrole ring can enhance antimicrobial efficacy.

Anti-Cancer Activity

In addition to antimicrobial properties, methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate has been evaluated for its anti-cancer potential. Studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis through pathways involving caspase activation and PARP cleavage.

Case Study: Evaluation in Cancer Cell Lines

A study assessing the effects of methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate on various cancer cell lines demonstrated:

- IC50 Values: Approx. 10 µM in A549 lung cancer cells.

The compound exhibited significant cytotoxic effects, indicating its potential as a lead compound for further development in cancer therapy.

The biological activity of methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is likely mediated by its ability to interact with specific protein targets within cells. The structure allows for favorable binding interactions with targets involved in cell proliferation and survival pathways.

Q & A

Q. What are effective synthetic routes for methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate?

- Methodological Answer : Cyclocondensation or [3+2] cycloaddition reactions are viable. For example, analogous pyrrole derivatives are synthesized via diazomethane-mediated cyclization in dichloromethane with triethylamine at –20°C to –15°C for 40–48 hours . Post-reaction purification involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol .

Q. Table 1: Representative Reaction Conditions from Literature

| Reactants | Solvent | Catalyst | Temp (°C) | Time (hr) | Purification Method | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Diazomethane + pyrrole prep | Dichloromethane | Triethylamine | -20 to -15 | 40–48 | Column chromatography, 2-propanol | ~46–63* | |

| Cyclization via chloranil | Xylene | Chloranil | Reflux | 25–30 | NaOH wash, methanol recrystallization | N/A | |

| *Yields extrapolated from analogous syntheses in . |

Q. What purification techniques are suitable for this compound?

- Methodological Answer : Use gradient column chromatography (ethyl acetate/hexane mixtures) to separate polar byproducts . Recrystallization from methanol or 2-propanol enhances purity, as demonstrated for structurally similar pyrrole carboxylates . For thermally stable derivatives, vacuum distillation may apply (e.g., bp 63–66°C for 2-methylfuran derivatives ).

Q. How to confirm the compound’s stereochemistry and structural integrity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- 1H/13C NMR : Assign peaks using DEPT/HSQC to verify substituent positions .

- X-ray crystallography : Resolve absolute configuration, as done for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

- HRMS : Confirm molecular formula (e.g., m/z 207.18 for C10H9NO4 derivatives ).

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density and identify electrophilic sites. For example, studies on ethyl pyrrole carboxylates used B3LYP/6-31G(d) to analyze Fukui indices and HOMO-LUMO gaps, correlating with experimental reactivity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) causing signal splitting .

- Comparative analysis : Cross-validate with crystallographic data, as in , where X-ray resolved disorder in the pyrrolo-pyrimidine lattice .

Q. What strategies optimize reaction yields for derivatives?

- Methodological Answer :

- DOE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading. For example, triethylamine in dichloromethane improved yields in diazomethane reactions .

- Kinetic profiling : Monitor intermediates via in situ IR or LC-MS to identify rate-limiting steps .

Q. How to analyze electronic effects of substituents on the pyrrole ring?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.